3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Vue d'ensemble
Description
“3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a derivative of hydroxylated 6H-benzo[c]chromen-6-one, also known as urolithins . Urolithins are the main bioavailable metabolites and biomarkers of ellagitannins present in various nutrition . These compounds have been employed in folk medicine as cognitive enhancers in the treatment of Alzheimer’s disease .
Synthesis Analysis
A series of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives have been designed and synthesized . Their biological activities were evaluated as potential acetylcholinesterase and butyrylcholinesterase inhibitors .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H12O3 . The InChI code is 1S/C13H12O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h5-7,14H,1-4H2 . The canonical SMILES is C1CCC2=C(C1)C3=C(C=C(C=C3)O)OC2=O .
Chemical Reactions Analysis
“this compound” and its derivatives have shown inhibitory activity on phosphodiesterase II (PDE2) . The compounds 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one and this compound were used as the lead compounds in the study .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 216.23 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 216.078644241 g/mol .
Applications De Recherche Scientifique
Fluorescence and Metal Interaction
Research into 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has shown its potential in the field of fluorescence probes, particularly for the detection of metals. Gülcan et al. (2022) investigated its fluorescence and metal interaction properties, finding that it displayed fluorescence enhancement in the presence of metals. This property suggests potential applications in analytical, environmental, and medicinal chemistry for metal detection and interaction studies (Gülcan et al., 2022).
Biological Activity and Cholinesterase Inhibition
Another area of application for this compound is in the exploration of its biological activity. Garazd et al. (2002) synthesized Mannich bases of 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, revealing their potential as central and peripheral nervous system stimulants with neuroleptic and tranquilizing activities (Garazd et al., 2002). Furthermore, Gulcan et al. (2014) designed derivatives as potential cholinesterase inhibitors for Alzheimer's Disease treatment, highlighting a significant direction for Alzheimer's research and therapy (Gulcan et al., 2014).
Selective Fluorescent Sensors for Iron (III)
Shukur et al. (2021) extended the applications of this compound to the development of selective fluorescent sensors for Iron (III). Their research demonstrated the compound's selective Iron (III) binding properties, offering a novel approach for detecting and studying Iron (III) in various scientific and technological contexts (Shukur et al., 2021).
Synthesis and Characterization
The synthesis and structural characterization of this compound derivatives have been a focus, enabling further exploration of their potential applications. Liu et al. (2015) developed a Michael-Michael-acetalization cascade to construct tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one polycyclic scaffolds, offering insights into novel synthetic pathways and derivative exploration (Liu et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is Iron (III) . This compound acts as a selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions .
Mode of Action
The compound interacts with Iron (III) through its lactam group, which is an important scaffold for maintaining selective on-off sensor capacity . This interaction renders the compound a selective Iron (III) binding probe .
Pharmacokinetics
Fluorescence cellular imaging studies concomitant to cytotoxicity assays have shown that the compound has cell-penetrative characteristics , suggesting it may have good bioavailability.
Result of Action
The compound’s action results in the detection of Iron (III) under in vitro and ex vivo conditions . It has been shown to be safe and fluorescent detectable in neuroblastoma and glioblastoma cells, serving as an intracellular Iron (III) on-off sensor .
Orientations Futures
“3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” and its derivatives have shown promising results in the treatment of Alzheimer’s disease and other conditions where PDE2 is involved . Future research could focus on further exploring these therapeutic potentials and developing more effective derivatives .
Analyse Biochimique
Biochemical Properties
The compound 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one plays a significant role in biochemical reactions. It acts as a selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions . The lactam group in the structure of this compound is an important scaffold for maintaining selective on-off sensor capacity .
Cellular Effects
This compound has been shown to have cell-penetrative, safe, and fluorescent detectable characteristics in neuroblastoma and glioblastoma cells . It serves as an intracellular Iron (III) on-off sensor, indicating its influence on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Iron (III). The compound acts as a selective binding probe for Iron (III), indicating its potential role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Its stability and selective sensor capacity suggest potential long-term effects on cellular function .
Propriétés
IUPAC Name |
3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h5-7,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRPPMHVRQIWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415798 | |
Record name | 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-44-9 | |
Record name | 3722-44-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one useful for detecting iron?
A1: Research indicates that this compound acts as a selective "on-off" fluorescent sensor for Iron (III). The lactam group within its structure plays a crucial role in its selective binding to Iron (III). This binding event quenches the compound's fluorescence, allowing for detection of Iron (III) presence. []
Q2: Has this compound been investigated for biological activity?
A2: Yes, studies have explored its potential as a steroid sulfatase (STS) inhibitor. While exhibiting moderate activity, some derivatives, particularly those modified with thiophosphate moieties, showed promising results with IC50 values in the micromolar range. [, ]
Q3: How does the structure of this compound influence its activity as an STS inhibitor?
A3: Research suggests that introducing various phosphate or thiophosphate moieties to the core structure significantly impacts the inhibitory activity against STS. Further investigation into the structure-activity relationship is needed to optimize the potency and selectivity of these derivatives. [, ]
Q4: Are there any studies demonstrating the use of this compound in cellular environments?
A4: Yes, research has shown that this compound can penetrate neuroblastoma and glioblastoma cells. Importantly, the compound displays low cytotoxicity and retains its fluorescent sensing capabilities for Iron (III) within these cells. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.